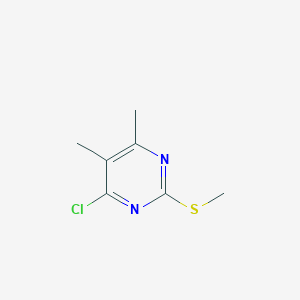

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6-dimethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWDMZLCMBKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Chloro 5,6 Dimethyl 2 Methylthio Pyrimidine

Strategies for Pyrimidine (B1678525) Ring Construction with Dimethyl and Methylthio Substituents

Cyclocondensation Approaches Utilizing Carbonyl and Sulfur Precursors

A primary and efficient method for constructing the pyrimidine ring is the cyclocondensation of a 1,3-dicarbonyl compound with a thiourea derivative. For the target molecule, this involves the reaction between pentane-2,4-dione (acetylacetone) and S-methylthiourea. The dicarbonyl compound provides the C-C-C fragment, while S-methylthiourea supplies the N-C-N backbone, complete with the required methylthio group at the 2-position.

The reaction proceeds by condensation, where the nucleophilic nitrogen atoms of S-methylthiourea attack the electrophilic carbonyl carbons of pentane-2,4-dione, leading to the formation of a dihydropyrimidine intermediate, which then aromatizes upon dehydration. This reaction typically yields the thermodynamically stable 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one tautomer, which serves as the direct precursor for the subsequent chlorination step.

Table 1: Key Reactants in Cyclocondensation for Pyrimidine Ring Formation

| Reactant | Role | Structure |

| Pentane-2,4-dione (Acetylacetone) | Provides the C4, C5, C6, and associated methyl groups of the pyrimidine ring. | |

| S-Methylthiourea | Provides the N1, C2, N3 atoms and the 2-methylthio substituent. | |

| Product Precursor | ||

| 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one | The resulting pyrimidinone from the cyclocondensation reaction. |

Formation via Heterocyclic Precursors and Subsequent Functionalization

An alternative, though less direct, pathway involves the modification of an existing heterocyclic precursor. For instance, one could start with a pre-formed pyrimidine ring, such as 4-chloro-5,6-dimethylpyrimidine, and subsequently introduce the methylthio group at the 2-position. This would typically involve converting a 2-chloro or 2-unsubstituted pyrimidine into a pyrimidine-2-thione, followed by methylation. However, for the synthesis of the target compound, building the ring with the desired substituents already incorporated via cyclocondensation is generally more straightforward and efficient.

Introduction and Regioselective Functionalization of the Chloro Group

The conversion of the pyrimidin-4-one precursor to the final 4-chloro derivative is a crucial functionalization step. This is achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyrimidinone tautomer is replaced by a chlorine atom.

Application of Chlorinating Agents (e.g., Phosphoryl Chloride)

The most common and effective method for the chlorination of 4-hydroxypyrimidines (pyrimidin-4-ones) is treatment with phosphoryl chloride (POCl₃) nih.gov. The reaction involves heating the pyrimidinone precursor, 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one, in phosphoryl chloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine google.com. The base acts as a catalyst and neutralizes the hydrochloric acid byproduct.

This well-established procedure is widely used in heterocyclic chemistry for its high efficiency in converting keto or hydroxyl groups adjacent to a ring nitrogen into chloro groups nih.gov. Solvent-free conditions or the use of hydrocarbon solvents like toluene are common, providing a high-yielding route to the desired 4-chloropyrimidine google.com.

Table 2: Representative Conditions for Chlorination of 4-Hydroxypyrimidines

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phosphoryl Chloride (POCl₃) | Triethylamine | Toluene | 80 | 64.3 | google.com |

| Phosphoryl Chloride (POCl₃) | N,N-dimethylaniline | Neat (excess POCl₃) | Reflux | Not specified | google.com |

| Phosphoryl Chloride (POCl₃) | Pyridine | Solvent-free | 140–160 | >80 | nih.gov |

Control of Substitution Patterns in Halogenation Reactions

The regioselectivity of the chlorination is inherently controlled by the structure of the pyrimidinone precursor. The hydroxyl group at the C4 position is readily activated by phosphoryl chloride to form a reactive phosphate ester intermediate, which is then displaced by a chloride ion. Other positions on the ring, such as the methyl groups at C5 and C6 and the methylthio group at C2, are not reactive under these conditions. The electron-withdrawing nature of the pyrimidine ring deactivates it towards electrophilic attack, and the C-H and C-S bonds are stable, ensuring that chlorination occurs exclusively at the C4 position. This high degree of regioselectivity is a key advantage of this synthetic route deepdyve.com.

Incorporation and Transformation of the Methylthio Moiety

The methylthio group (-SCH₃) can be incorporated into the pyrimidine structure at different stages of the synthesis.

Alternatively, the methylthio group can be introduced after the pyrimidine ring has been formed. This is typically achieved by first synthesizing the corresponding pyrimidine-2-thione (2-mercaptopyrimidine) derivative. For example, the cyclocondensation of pentane-2,4-dione with thiourea yields 4,6-dimethylpyrimidine-2-thiol (B7761162) researchgate.net. This thiol can then be S-alkylated using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the 2-(methylthio)pyrimidine google.com. This two-step process (thiol formation followed by methylation) offers versatility but adds steps compared to the direct use of S-methylthiourea.

Thiolation and Methylation Pathways to 2-(Methylthio)pyrimidines

A prevalent route to 2-(methylthio)pyrimidines involves the initial incorporation of a sulfur atom at the C2 position, followed by methylation. This can be accomplished by starting with a thiourea derivative which is cyclized with a 1,3-dicarbonyl compound. In the context of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, a plausible precursor is 5,6-dimethyl-2-thiouracil.

The synthesis generally proceeds as follows:

Cyclization: Reaction of thiourea with a substituted acetoacetic ester can yield a 2-thioxopyrimidine derivative.

Methylation: The resulting 2-thioxo group is then methylated, typically using an electrophilic methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. This S-methylation is generally a high-yield reaction. A patent describing the synthesis of a similar compound, 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, illustrates this step where the corresponding 2-mercapto derivative is treated with dimethyl sulfate in a basic aqueous solution.

Chlorination: The final step is the conversion of the hydroxy group at the C4 position to a chloro group. This is a standard transformation in pyrimidine chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine like N,N-dimethylaniline as a catalyst. A Japanese patent details a process for producing 4-chloro-2-methylthiopyrimidines from 4-hydroxy-2-methylthiopyrimidines using phosphorus oxychloride in a hydrocarbon or ether solvent in the presence of an organic base, which avoids problematic halogenated solvents google.com.

An alternative approach involves a one-pot, three-component reaction. For instance, the synthesis of various 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines has been achieved by reacting aldehydes, malononitrile, and S-alkylisothiouronium salts in water nih.gov. While the substitution pattern is different, this highlights the possibility of constructing the substituted pyrimidine ring with the methylthio group already in place.

Advanced and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are applicable to the synthesis of this compound.

Environmentally Conscious Methodologies for this compound Synthesis

Green chemistry principles can be integrated into the synthesis of the target compound in several ways:

Solvent Selection: A key aspect of green chemistry is the use of safer solvents. A patented process for producing 4-chloro-2-methylthiopyrimidines highlights the use of hydrocarbon solvents (like toluene or heptane) or ether solvents (like tetrahydrofuran) instead of halogenated solvents such as chloroform, which have significant environmental drawbacks google.com. This substitution not only reduces environmental impact but can also lead to higher yields google.com.

Catalysis: The use of catalysts can reduce the amount of reagents required and lower the energy input. In the chlorination step, the use of a catalytic amount of an organic base like N,N-dimethylaniline can improve the reaction efficiency.

One-Pot Reactions: Multi-component, one-pot syntheses, such as the one described for other substituted pyrimidines, are inherently greener as they reduce the number of separate reaction and purification steps, thereby minimizing solvent usage and waste generation nih.gov.

The following table summarizes a comparison between a traditional and a greener approach for a key step in the synthesis of a 4-chloro-2-methylthiopyrimidine derivative, based on information from a patent document google.com.

| Parameter | Traditional Method | Greener Method |

| Solvent | Chloroform | Toluene or Heptane |

| Environmental Impact | High (Halogenated solvent) | Lower (Hydrocarbon solvent) |

| Yield | Not specified as high | Higher yield reported |

| Conditions | Not specified | Reaction at 50-80°C |

Process Optimization and Scalability Considerations in Synthetic Development

For the industrial production of this compound, both process optimization and scalability are crucial.

Process Optimization: Key parameters for optimization include reaction temperature, reaction time, and the stoichiometry of reactants. For instance, in the chlorination of a 4-hydroxy-2-methylthiopyrimidine, a patent shows that varying the solvent and temperature can significantly impact the yield. Using heptane as a solvent at 50°C for 3 hours resulted in a 76.5 mol% yield, while using toluene at 80°C for 1 hour gave a 64.3 mol% yield google.com. This demonstrates that a lower temperature and longer reaction time in a less toxic solvent can be more efficient.

Scalability: When scaling up the synthesis, several factors must be considered:

Heat Transfer: The exothermic nature of reactions, such as the chlorination with phosphorus oxychloride, needs to be carefully managed in large-scale reactors to ensure safety and prevent side reactions.

Reagent Addition: The controlled addition of reagents is critical. For example, the dropwise addition of phosphorus oxychloride is often specified to control the reaction rate and temperature.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption. The patent for producing 4-chloro-2-methylthiopyrimidines describes a work-up procedure involving quenching the reaction with water, followed by extraction and crystallization, which is amenable to scale-up google.com.

The following table outlines key considerations for scaling up the synthesis of this compound, based on analogous procedures.

| Stage | Key Consideration | Potential Action |

| Reaction | Temperature control of exothermic steps. | Use of jacketed reactors with efficient cooling; controlled addition of reagents. |

| Work-up | Safe quenching of reactive reagents like POCl₃. | Slow addition to an ice/water mixture with vigorous stirring. |

| Purification | Avoidance of column chromatography for large quantities. | Development of a robust crystallization procedure to ensure high purity. |

| Waste Management | Disposal of phosphorus-containing byproducts and organic solvents. | Implementation of solvent recycling and appropriate waste treatment protocols. |

Chemical Reactivity and Advanced Derivatization of 4 Chloro 5,6 Dimethyl 2 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is the primary site for nucleophilic attack. Pyrimidine systems readily undergo SNAr reactions at the 2, 4, and 6 positions, with the C-4 and C-6 positions generally being more reactive. baranlab.org The reactivity is governed by the electronic and steric environment of the ring, making the C-4 chloro group in the title compound a prime target for displacement by a wide range of nucleophiles.

The substitution of the C-4 chlorine with various amine nucleophiles is a common and efficient method for generating libraries of 2,4-disubstituted pyrimidines. nih.govsemanticscholar.orgnih.gov These reactions typically proceed under mild to moderate conditions, often in a polar solvent and sometimes with the aid of a base to neutralize the liberated hydrochloric acid. nih.govacs.orgnih.gov The reaction of 4-chloro-pyrimidines with primary and secondary amines, including aliphatic and aromatic amines, leads to the corresponding 4-amino-pyrimidine derivatives in good to excellent yields. semanticscholar.orgnih.gov

For instance, related 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates are treated with various amines at elevated temperatures in a solvent like N-Methyl-2-pyrrolidone (NMP) to achieve displacement of the chloride. nih.govacs.org Similarly, 2-amino-4-chloro-pyrimidine derivatives are synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a range of amines, often under microwave irradiation in a solvent like propanol (B110389) with a base such as triethylamine. nih.gov These established methodologies are directly applicable to 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine for the synthesis of novel 4-amino derivatives.

| Chloropyrimidine Substrate | Amine Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-chloro-6-methyl-2-(methythio)pyrido[3,4-d]pyrimidine | Primary/Secondary Amines | NMP, 100 °C, 36 h | 8-Amino-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Substituted Anilines | Solvent-free, Et3N, 80-90 °C | 6-Chloro-4-(N-aryl)-2,4-pyrimidinediamine | nih.gov |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines | Propanol, Et3N, Microwave, 120-140 °C | 2-Amino-4-substituted-aminopyrimidine | nih.gov |

In addition to amines, the C-4 chlorine is readily displaced by oxygen and sulfur-based nucleophiles. Reactions with alkoxides, such as sodium ethoxide in ethanol (B145695), provide a straightforward route to 4-alkoxy-pyrimidine derivatives. mdpi.comresearchgate.net These reactions are often highly regioselective, with the more activated C-4 position reacting preferentially. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with one equivalent of sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), in high yield. mdpi.comresearchgate.net

Similarly, sulfur nucleophiles like thiols can displace the C-4 chlorine to form 4-thioether-pyrimidines. rsc.org The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide resulted in the expected substitution product, demonstrating the facility of this transformation. rsc.org These reactions highlight the versatility of the 4-chloro position for introducing a variety of functional groups. nih.gov

| Chloropyrimidine Substrate | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa | EtOH, ~20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.comresearchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | N/A | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | N/A | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | N/A | Ethyl 2-methylthio-4-phenylthiopyrimidine-5-carboxylate | N/A | rsc.org |

The nucleophilic aromatic substitution on pyrimidine scaffolds is a well-documented process. researchgate.net The reaction typically proceeds through a stepwise mechanism, known as the SNAr pathway, involving the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. researchgate.netchemrxiv.org In this pathway, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C-4 position in this case), forming a tetrahedral intermediate. The negative charge is delocalized over the pyrimidine ring, stabilized by the ring nitrogen atoms. In a subsequent, usually rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.

Alternatively, a concerted mechanism, where the nucleophile attacks and the leaving group departs in a single step, has been proposed for some SNAr reactions. researchgate.netchemrxiv.org The preferred pathway can depend on the specific reactants, leaving group, and reaction conditions. For electron-deficient systems like chloropyrimidines, the stepwise mechanism is generally favored. researchgate.net The regioselectivity, favoring attack at C-4/C-6 over C-2, is explained by the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge in the Meisenheimer complex when the attack occurs at the C-4 or C-6 positions. baranlab.orgwuxiapptec.com The presence of electron-donating methyl groups at C-5 and C-6 in the title compound may slightly modulate the reactivity of the C-4 position through electronic and steric effects. wuxiapptec.com

Transformations of the 2-(Methylthio) Group

While the C-4 chloro group is the most common site for initial substitution, the 2-(methylthio) group provides a secondary handle for advanced derivatization. This group can be activated through oxidation, transforming it into a better leaving group for subsequent nucleophilic substitution reactions.

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for its conversion to the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) analogues. mdpi.com This transformation significantly increases the electrophilicity of the C-2 position. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.govacs.org

The reaction can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. For instance, using one equivalent of an oxidizing agent under controlled temperatures can favor the formation of the sulfoxide, while an excess of the oxidant typically leads to the fully oxidized sulfone. The synthesis of 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine, the direct sulfone analogue of the title compound, is documented, confirming the feasibility of this key transformation. sigmaaldrich.com The oxidation of 2-(methylthio)pyrimidines to their sulfonyl derivatives is a critical step in strategies for sequential functionalization. nih.govacs.orgchemicalbook.com

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-(Methylthio)pyrimidine derivative | m-CPBA | 2-(Methylsulfonyl)pyrimidine derivative | nih.govacs.org |

| 2-methylthio-4-chloropyrimidine | H₂O₂, Ammonium molybdate | 4-chloro-2-(methylsulfonyl)pyrimidine | chemicalbook.com |

| 4,6-dimethoxy-2-methylthiopyrimidine | H₂O₂, Sodium tungstate | 4,6-dimethoxy-2-methylsulfonylpyrimidine | asianpubs.org |

The primary utility of the 2-(methylthio) group lies in its role as a latent leaving group. nih.govrsc.org While the methylthio group itself can be displaced under certain conditions, its reactivity is significantly enhanced upon oxidation. rsc.orgnih.gov The 2-methylsulfonyl group is an excellent leaving group for SNAr reactions, often exhibiting greater reactivity than a chlorine atom. nih.gov

This differential reactivity allows for a powerful synthetic strategy:

First Substitution: A nucleophile is introduced at the C-4 position via displacement of the chlorine atom.

Oxidation: The 2-(methylthio) group of the resulting product is oxidized to the 2-(methylsulfonyl) group.

Second Substitution: A second, different nucleophile is introduced at the C-2 position via displacement of the highly reactive methylsulfonyl group.

This sequential approach provides a regiocontrolled route to diverse 2,4-disubstituted 5,6-dimethylpyrimidine derivatives that would be difficult to access otherwise. nih.govacs.org This strategy has been effectively employed in the synthesis of complex molecules, including kinase inhibitors, where precise control over substitution patterns is essential. nih.govacs.org

Functionalization of the Pyrimidine Core

The pyrimidine ring in this compound, while generally considered electron-deficient, can undergo functionalization at various positions, influenced by the existing substituents.

The introduction of additional functional groups onto the pyrimidine ring via electrophilic substitution is a key strategy for elaborating the core structure.

Halogenation: The presence of activating methyl groups can facilitate electrophilic halogenation. For instance, iodination of similar 4-chloro-2-(methylthio)pyrimidine derivatives at the 5-position can be achieved using N-iodosuccinimide (NIS) in acidic conditions. This suggests a pathway for the synthesis of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) analogs. The reaction conditions, such as refluxing in DMF with an excess of the iodine source, are often optimized to improve yields. Halogenated pyrimidines are valuable intermediates for further derivatization, particularly in cross-coupling reactions. nih.gov

Nitration: The nitration of pyrimidine rings, particularly those bearing activating groups, can be accomplished using nitrating agents like concentrated or fuming nitric acid. google.com While direct nitration of this compound is not extensively detailed, the synthesis of related compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves a nitration step before cyclization. google.com The study of nitration on 2-substituted pyrimidine-4,6-diones has shown the formation of 5,5-gem-dinitropyrimidine-4,6-diones in high yields when conducted in sulfuric acid. nih.gov

The introduction of a formyl group onto the pyrimidine ring opens up a plethora of synthetic possibilities for further functionalization. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com

This reaction typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.com This reagent then attacks the electron-rich position of the heterocyclic ring. ijpcbs.comchemistrysteps.com The resulting aldehyde can then serve as a key intermediate for the introduction of other functionalities. ijpcbs.com The choice of solvent can be crucial for optimizing the yield of the formylation product. mdpi.com For instance, in the formylation of 2-methylpyrimidine-4,6-diol, DMF was found to be the optimal solvent, providing the highest yield. mdpi.com

Table 1: Formylation of Pyrimidine Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-methylpyrimidine-4,6-diol | Vilsmeier's reagent (POCl3/DMF) | DMF, 80 °C, 5 h | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61% | mdpi.com |

| 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | Vilsmeier–Haack conditions | - | 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde | - | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of a wide range of organic compounds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org It is a robust method for forming C(sp)-C(sp2) bonds and can be carried out under mild conditions. wikipedia.orgbeilstein-journals.org The Sonogashira coupling has been successfully applied to pyrimidine derivatives for the synthesis of various functionalized compounds. nih.govresearchgate.net An efficient method for the synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines has been developed via palladium-catalyzed Sonogashira reactions of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with electron-poor aryl iodides. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. researchgate.net It is one of the most widely used C-C bond-forming reactions. scispace.com The Suzuki-Miyaura reaction has been extensively used for the arylation of chloropyrimidines. researchgate.netmdpi.comnih.gov For instance, 4-chloro-6-substituted pyrimidines have been coupled with various aryl/heteroarylboronic acids to furnish 4,6-disubstituted pyrimidines in acceptable yields. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-Pyrimidines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Electron-poor aryl iodides | Palladium catalyst | 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines | researchgate.net |

| Suzuki-Miyaura | 4,6-dichloropyrimidines | Arylboronic acids | Pd(OAc)2/PPh3/K3PO4 or Pd(PPh3)2Cl2/K3PO4 | 4,6-diarylpyrimidines | researchgate.net |

| Suzuki-Miyaura | methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Arylboronic acids | Pd(OAc)2/dicyclohexyl(2-biphenyl)phosphine/K3PO4 | methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates | scispace.com |

The functional groups introduced onto the pyrimidine core can be utilized in subsequent cyclization reactions to construct fused heterocyclic systems. Pyrimidine-fused bicyclic heterocycles are of significant interest due to their diverse biological activities. nih.gov

The synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines often involves the cyclization of appropriately substituted pyrimidine precursors. rsc.org For example, intramolecular cyclization of pyrimidine derivatives bearing reactive functional groups can lead to the formation of fused rings. The reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 2-formylphenylboronic acid under Suzuki-Miyaura conditions leads to the formation of a tetracyclic heterocycle, 1,3,4,6-tetraazadibenzo[cd,f]azulene. scispace.com Furthermore, a new approach for synthesizing polycyclic heterofused 7-deazapurine heterocycles involves the Negishi cross-coupling of bis(4,6-dichloropyrimidin-5-yl)zinc with (het)aryl compounds, followed by azidation and thermal cyclization. nih.gov

Applications of 4 Chloro 5,6 Dimethyl 2 Methylthio Pyrimidine in Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Chemistry Research

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, and 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is a prime example of a pyrimidine-based scaffold that facilitates the exploration of new chemical entities for therapeutic use. Its structural features allow for diverse chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity.

Precursor for Active Pharmaceutical Ingredient (API) Development

The development of new Active Pharmaceutical Ingredients (APIs) often relies on the availability of versatile chemical intermediates. This compound, with its reactive chloro substituent, is well-suited for nucleophilic substitution reactions. This allows for the introduction of various functional groups, a key step in the synthesis of diverse molecular architectures. The methyl groups on the pyrimidine ring can influence the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The methylthio group can also be modified, for instance, through oxidation to sulfoxides or sulfones, further expanding the chemical space that can be explored from this single precursor.

While specific APIs derived directly from this compound are not extensively documented in publicly available literature, the broader class of substituted pyrimidines is prevalent in numerous therapeutic areas. The structural motifs present in this compound are analogous to those found in various kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents.

Table 1: Potential Therapeutic Targets for APIs Derived from Pyrimidine Scaffolds

| Therapeutic Target Class | Examples of Pyrimidine-Based Drugs | Potential Role of this compound |

| Kinase Inhibitors | Imatinib, Gefitinib | The pyrimidine core can serve as a scaffold for designing ATP-competitive inhibitors. |

| GPCR Modulators | Rosuvastatin | The substituted pyrimidine ring can be elaborated to interact with specific receptor binding pockets. |

| Antiviral Agents | Zidovudine | The pyrimidine structure is fundamental to nucleoside analogs that interfere with viral replication. |

| Antibacterial Agents | Trimethoprim | The diaminopyrimidine structure is a key pharmacophore for dihydrofolate reductase inhibitors. |

This table presents examples of therapeutic areas where pyrimidine-based drugs have been successful, suggesting potential applications for derivatives of this compound.

Synthesis of Molecular Probes for Biological Target Identification

Molecular probes are essential tools in chemical biology for the identification and validation of new biological targets for drug discovery. These probes are typically small molecules that can selectively interact with a specific protein or other biomolecule, allowing researchers to study its function. The versatility of this compound makes it an excellent starting point for the synthesis of such probes.

The chloro group can be displaced by a variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. These modifications enable the detection and isolation of the biological targets that the probe interacts with. The dimethyl and methylthio groups can be systematically varied to optimize the probe's potency, selectivity, and pharmacokinetic properties.

Contributions to Privileged Structure-Based Drug Design

The concept of "privileged structures" in drug design refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The pyrimidine ring is considered a privileged structure due to its presence in a wide range of biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for molecular recognition.

This compound embodies the characteristics of a building block for privileged structure-based drug design. The pyrimidine core provides a rigid framework, while the substituents at the 2, 4, 5, and 6 positions can be readily modified to create libraries of compounds for screening against various biological targets. This approach can accelerate the drug discovery process by focusing on scaffolds that have a proven track record of biological activity.

Building Block in Agrochemical Synthesis and Crop Protection Research

The pyrimidine heterocycle is also a prominent feature in the agrochemical industry, with numerous commercial herbicides, fungicides, and insecticides containing this structural motif. The reactivity of this compound makes it a valuable intermediate for the synthesis of new crop protection agents.

Intermediate for Herbicide, Fungicide, and Pesticide Derivatives

The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions for crop protection. Pyrimidine derivatives have a proven track record in this area, and this compound serves as a key starting material for the synthesis of novel candidates.

Herbicides: Many herbicides act by inhibiting essential plant enzymes. For example, sulfonylurea and pyrimidinylthiobenzoate herbicides target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). The substituted pyrimidine structure of this compound can be incorporated into molecules designed to inhibit this and other key enzymes in weed species.

Fungicides: Pyrimidine-based fungicides are known to inhibit various fungal processes, including respiration and nucleic acid synthesis. The core structure of this compound can be elaborated to create compounds that disrupt these vital functions in pathogenic fungi.

Pesticides: A number of insecticides also feature a pyrimidine core. These compounds can act on the nervous system of insects or interfere with other essential biological processes. The chemical handles on this compound allow for the synthesis of a wide range of derivatives that can be screened for insecticidal activity.

Table 2: Classes of Agrochemicals Potentially Derived from Pyrimidine Intermediates

| Agrochemical Class | Mode of Action Example | Potential Application of this compound Derivatives |

| Herbicides | Inhibition of Acetolactate Synthase (ALS) | Synthesis of novel ALS inhibitors for weed control. |

| Fungicides | Inhibition of Mitochondrial Respiration | Development of new fungicides to protect crops from fungal diseases. |

| Pesticides | Modulation of Insect Nervous System Receptors | Creation of new insecticides for the control of pest insects. |

This table illustrates the potential for developing various classes of agrochemicals from pyrimidine-based starting materials like this compound.

Applications in Advanced Material Synthesis and Design

While the primary applications of this compound are in the life sciences, the unique electronic and structural properties of the pyrimidine ring also suggest potential uses in the field of materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in areas such as gas storage, catalysis, and sensing.

Furthermore, the aromatic nature of the pyrimidine ring, combined with the potential for introducing various functional groups, makes it a candidate for incorporation into organic electronic materials. For example, pyrimidine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. Although this is a less explored area for this specific compound, its chemical versatility suggests that it could be a valuable building block for the synthesis of novel materials with interesting photophysical and electronic properties.

Inability to Generate Article on "this compound" as a Precursor for Functional Heterocyclic Frameworks

Despite a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the use of "this compound" as a precursor for the synthesis of functional heterocyclic frameworks. The performed searches focused on cyclization reactions, nucleophilic substitution leading to fused ring systems, and the formation of common heterocyclic structures such as pyrazolopyrimidines or triazolopyrimidines originating from this specific starting material.

The search results yielded information on structurally similar but distinct pyrimidine derivatives and their applications in synthesizing heterocyclic systems. These related compounds include:

4,6-dichloro-2-(methylthio)pyrimidine (B19916)

ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate

4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015)

Derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162)

However, no scholarly articles, patents, or detailed synthetic methodologies were found that specifically utilize this compound for the construction of other heterocyclic rings. The strict requirement to focus solely on the chemical compound "this compound" and its direct application as a precursor for functional heterocyclic frameworks, as outlined in the provided instructions, cannot be met due to the absence of relevant data in the public domain.

Therefore, it is not possible to generate the requested article section with the required scientific accuracy and detailed research findings. Extrapolating data from related compounds would not adhere to the specific constraints of the request and would compromise the scientific integrity of the article.

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: This technique would identify the different types of protons and their chemical environments. The expected spectrum would show distinct signals for the three methyl groups (the two on the pyrimidine (B1678525) ring at positions 5 and 6, and the one on the methylthio group at position 2). The chemical shift (δ) of these signals would provide clues about their electronic environment. For instance, the S-CH₃ protons would likely appear at a different chemical shift compared to the ring-CH₃ protons. Integration of the signals would confirm the proton count for each group (3H for each methyl group).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule. For this compound, seven distinct signals would be expected: one for each of the four pyrimidine ring carbons, and one for each of the three methyl carbons. The chemical shifts would be characteristic of their bonding and position relative to the nitrogen, sulfur, and chlorine atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Although this molecule does not possess stereocenters, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for similar structures, not experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ring-CH₃ | 2.0 - 2.5 | 15 - 25 |

| S-CH₃ | 2.4 - 2.8 | 10 - 20 |

| Pyrimidine Ring Carbons | Not Applicable | 110 - 170 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which can be used to confirm its molecular formula (C₇H₉ClN₂S).

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the molecule containing ³⁵Cl and another peak approximately one-third the intensity for the molecule containing ³⁷Cl, separated by two mass units.

Electron ionization (EI) mass spectrometry would also cause the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" and can provide structural information. Likely fragmentation pathways would involve the loss of a chlorine atom, a methyl group, or other small neutral molecules.

The public database PubChem provides predicted collision cross-section (CCS) values for different adducts of this compound, which is a parameter related to the ion's shape and is determined by ion mobility mass spectrometry.

Table 2: Predicted m/z Values for Adducts of this compound (Source: PubChem, predicted data)

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.02478 |

| [M+Na]⁺ | 211.00672 |

| [M-H]⁻ | 187.01022 |

| [M+NH₄]⁺ | 206.05132 |

| [M+K]⁺ | 226.98066 |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: From the methyl groups, typically in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching: From the pyrimidine ring, these would appear in the 1400-1650 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

C-S stretching: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Ranges for this compound (Note: These are general ranges and not specific experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N / C=C (Aromatic Ring) | Stretching | 1400 - 1650 |

| C-Cl | Stretching | 600 - 800 |

| C-S | Stretching | 600 - 800 |

Computational Chemistry Approaches in the Study of 4 Chloro 5,6 Dimethyl 2 Methylthio Pyrimidine

Theoretical Studies on Electronic Structure and Reactivity Profiles

Theoretical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of pyrimidine (B1678525) derivatives. Such calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

These electronic parameters are crucial for predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential can highlight regions of positive and negative charge, offering insights into intermolecular interactions. Reactivity descriptors, such as global hardness, softness, and electronegativity, can also be derived from these calculations to provide a quantitative measure of the molecule's reactivity profile.

Molecular Dynamics and Docking Simulations for Interaction Prediction

To understand how 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine might interact with biological macromolecules, such as proteins or nucleic acids, molecular docking and molecular dynamics (MD) simulations are invaluable.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could be used to screen for potential biological targets by predicting its binding mode and affinity within the active site of various enzymes or receptors.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecular interactions over time. Following a docking study, an MD simulation can be run to assess the stability of the predicted ligand-protein complex. These simulations model the movement of atoms and molecules, offering insights into the conformational changes that may occur upon binding and the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

In a typical QSAR study involving pyrimidine derivatives, a set of molecules with known biological activities would be used to develop a predictive model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Investigation of Reaction Mechanisms and Transition States via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For a reactive molecule like this compound, which possesses a labile chlorine atom, QM methods can be used to study its susceptibility to nucleophilic substitution reactions.

These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. By calculating the energy barriers associated with different reaction pathways, it is possible to predict the most favorable mechanism. For example, QM calculations could determine whether a nucleophilic attack on the pyrimidine ring proceeds via an SNAr mechanism and identify the structure and energy of the Meisenheimer complex intermediate. This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the chemical reactivity of the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting chlorine atoms in polychlorinated pyrimidine precursors with methylthio or methyl groups under controlled conditions (e.g., using sodium methoxide in methanol at room temperature) . Optimization involves adjusting reaction time, temperature, and catalyst use (e.g., phase-transfer catalysts for improved yields). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify substituents on the pyrimidine ring. For instance, methylthio (-SMe) groups show distinct singlet peaks at ~2.5 ppm (¹H) and ~15 ppm (¹³C). Chlorine substituents induce deshielding in adjacent carbons, observable in DEPT-135 spectra . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 219.05 for C₇H₁₀ClN₂S).

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for kinase inhibitors (e.g., targeting KDR for cancer therapy) and antiviral agents. Researchers modify its scaffold via Suzuki coupling or SNAr reactions to introduce pharmacophores like pyridinyl or benzothieno groups, enhancing binding to enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Structural modifications, such as fluorination at the 5-position or introducing electron-withdrawing groups, improve metabolic stability . Validate findings using orthotopic xenograft models to correlate in vitro potency with in vivo efficacy .

Q. What strategies are effective for optimizing regioselectivity in halogenation or functionalization of the pyrimidine ring?

- Methodological Answer : Control regioselectivity by leveraging steric and electronic effects. For example, chlorination at the 4-position is favored due to electron-deficient pyrimidine rings, while methylthio groups at the 2-position direct electrophiles to the 5/6-positions. Computational tools (DFT calculations) predict reactive sites, guiding experimental design .

Q. How do structural analogs of this compound compare in inhibiting specific enzymatic targets, and what SAR trends emerge?

- Methodological Answer : Compare analogs like 4-chloro-6-methoxy-2-(methylthio)pyrimidine (CAS 89466-42-2) and 4-chloro-2-(trifluoromethyl)pyrimidine. Structure-Activity Relationship (SAR) studies reveal that:

- Methoxy groups enhance solubility but reduce target affinity.

- Trifluoromethyl groups increase lipophilicity and improve IC₅₀ values against kinases like EGFR .

Tabulate data using IC₅₀ values, LogP, and ligand efficiency metrics for systematic analysis.

Q. What experimental approaches can address inconsistencies in spectral data interpretation (e.g., overlapping NMR signals)?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to resolve signal overlap. For example, HSQC correlates ¹H shifts with adjacent ¹³C nuclei, distinguishing methylthio and methyl groups. Use variable-temperature NMR to reduce signal broadening caused by slow ring puckering in pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.